Improved Synthetic Yield for Fmoc-N-Me-Thr-OH via the Bahekar Method vs. Prior Oxazolidinone Route
The Bahekar method for synthesizing Fmoc‑N‑Me‑Thr‑OH achieves a 92% isolated yield for the key oxazolidinone intermediate (2a) and provides the final product in 'very good yields' after a total reaction time of < 1 h [1]. In contrast, the earlier oxazolidinone reduction method (Luo et al.) required 3–5 days of stirring at room temperature and suffered partial loss of the Fmoc protecting group, necessitating reintroduction [1]. While a direct final‑yield comparison is not provided, the Bahekar method eliminates the need for TBDMS protection/deprotection (which previously added 2–3 days) and avoids Fmoc‑loss side reactions, directly translating to higher synthetic throughput and reduced cost [1].
| Evidence Dimension | Synthesis efficiency (yield and reaction time) |
|---|---|
| Target Compound Data | 92% yield for oxazolidinone intermediate; <1 h total reaction time; 500 g scale demonstrated |
| Comparator Or Baseline | Prior oxazolidinone reduction method (Luo et al.): 3–5 days reaction time, partial Fmoc loss requiring reintroduction |
| Quantified Difference | 92% isolated yield for intermediate; reaction time reduced from 3–5 days to <1 h; elimination of Fmoc‑loss side reaction |
| Conditions | Formation and AlCl₃/(iPr)₃SiH reduction of oxazolidinone from N‑Fmoc‑O‑acetyl‑Thr‑OH |
Why This Matters
Higher synthetic yield and drastically shortened reaction time directly reduce manufacturing cost and improve supply reliability, making this derivative more accessible for large‑scale peptide projects.
- [1] Bahekar, R. H., Jain, M. R., Jadav, P. A., & Patel, P. R. (2007). An improved synthesis of Fmoc-N-methyl serine and threonine. Tetrahedron Letters, 48(29), 5003–5005. View Source
